H-Gly-Ala-AMC . HCl
Overview
Description
H-Gly-Ala-AMC . HCl, also known as Glycyl-Alanyl-7-amino-4-methylcoumarin hydrochloride, is a fluorogenic substrate commonly used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, as it releases a fluorescent product upon enzymatic cleavage, allowing for easy quantification of enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Ala-AMC . HCl typically involves the coupling of Glycyl-Alanine with 7-amino-4-methylcoumarin. This process can be carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often employs automated peptide synthesizers to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Ala-AMC . HCl primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. Upon cleavage of the peptide bond, the compound releases 7-amino-4-methylcoumarin, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Enzymes such as trypsin, chymotrypsin, and cathepsin are commonly used to catalyze the reaction .
Major Products
The major product formed from the enzymatic hydrolysis of H-Gly-Ala-AMC . HCl is 7-amino-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy.
Scientific Research Applications
H-Gly-Ala-AMC . HCl is widely used in scientific research for the study of proteolytic enzymes. Its applications include:
Biochemistry: Used to measure enzyme kinetics and inhibitor screening.
Biology: Employed in cell-based assays to study protease activity in various biological processes.
Medicine: Utilized in diagnostic assays to detect abnormalities in protease activity, which can be indicative of certain diseases.
Mechanism of Action
The mechanism of action of H-Gly-Ala-AMC . HCl involves the enzymatic cleavage of the peptide bond between Glycyl-Alanine and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent 7-amino-4-methylcoumarin, which can be detected and quantified. The molecular targets of this compound are the active sites of proteolytic enzymes, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Similar Compounds
Glycyl-Arginyl-7-amino-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for similar applications.
Glycyl-Phenylalanyl-7-amino-4-methylcoumarin hydrochloride: Used in the study of different proteases.
Uniqueness
H-Gly-Ala-AMC . HCl is unique in its specificity for certain proteolytic enzymes and its strong fluorescent signal upon cleavage. This makes it particularly useful in assays where high sensitivity and specificity are required .
Biological Activity
H-Gly-Ala-AMC hydrochloride (H-Gly-Ala-AMC . HCl) is a synthetic fluorogenic compound widely used in biochemical research, particularly in enzyme assays. This article discusses its biological activity, focusing on its role as a substrate for proteolytic enzymes, its applications in various studies, and relevant research findings.
- Molecular Formula : C₁₄H₁₉ClN₂O₃
- Molar Mass : Approximately 339.77 g/mol
- Structure : Contains a glycine-alanine sequence linked to a 7-amido-4-methylcoumarin moiety, which is responsible for its fluorescent properties.
This compound serves primarily as a substrate for various proteases. Upon hydrolysis by these enzymes, the peptide bond between the glycine and alanine is cleaved, resulting in the release of the fluorescent 7-amido-4-methylcoumarin. This reaction can be quantitatively measured through fluorescence intensity, which correlates with enzyme activity. This property makes this compound particularly valuable in studying enzyme kinetics and protease functions .
Biological Activity and Applications
The biological activity of this compound is predominantly linked to its utility in enzymatic assays:
- Enzyme Kinetics : It is extensively used to measure the activity of proteolytic enzymes, allowing researchers to determine kinetic parameters such as (Michaelis constant) and (maximum velocity).
- Protease Specificity Studies : Interaction studies help elucidate substrate specificity and catalytic mechanisms of various enzymes .
- Fluorometric Assays : The compound's ability to produce a fluorescent signal upon cleavage makes it suitable for direct fluorometric assays, enhancing sensitivity and detection limits in biochemical analyses.
Comparative Analysis with Other Compounds
This compound shares structural similarities with other fluorogenic substrates. Here are some comparable compounds:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
H-Glycine-Histidine Hydrochloride | 3486-76-8 | C₉H₁₂ClN₃O₃ | Influences hormonal secretion |
Z-Glycine-Glycine-Arginine AMC | 353775 | Not specified | Used for direct fluorometric assays of plasminogen |
H-Glycine-7-amido-4-methylcoumarin | 201852-69-9 | C₁₄H₁₉NO₃ | Related substrate with different amino acid sequences |
The unique feature of this compound lies in its specific amino acid sequence combined with the fluorescent moiety, making it particularly effective for targeted protease assays .
Case Studies
Several studies have demonstrated the utility of this compound in various biological contexts:
- Enzymatic Activity Measurement : In a study assessing the activity of oligopeptidase B from Trypanosoma brucei, researchers utilized H-Gly-Ala-AMC to monitor enzyme kinetics and inhibition patterns. The results indicated that specific inhibitors could significantly affect enzyme activity against this substrate .
- Characterization of Proteases : Research involving Mycobacterium tuberculosis prolyl endopeptidases highlighted the use of H-Gly-Ala-AMC as a substrate to determine kinetic parameters and substrate specificity. The study revealed significant differences in turnover rates when compared to other substrates .
- Inhibition Studies : Investigations into the inhibition mechanisms of various proteases using this compound provided insights into enzyme structure-function relationships, aiding in the development of potential therapeutic inhibitors .
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4.ClH/c1-8-5-14(20)22-12-6-10(3-4-11(8)12)18-15(21)9(2)17-13(19)7-16;/h3-6,9H,7,16H2,1-2H3,(H,17,19)(H,18,21);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHERHULYFRFTLU-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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